molecular formula C16H22N2O B11855033 5-Cyclopropyl-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]

5-Cyclopropyl-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]

Cat. No.: B11855033
M. Wt: 258.36 g/mol
InChI Key: IVNRMDUTVGDWMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The 5-Cyclopropyl-4,5-dihydro-3H-spiro[benzo[b][1,4]oxazepine-2,4'-piperidine] chemical scaffold represents a significant structural class in modern medicinal chemistry, particularly in the development of therapeutics targeting metabolic diseases. This specific cyclopropyl analogue is a crucial intermediate for researchers exploring structure-activity relationships (SAR) within the spiro-piperidine benzoxazepine series. Scientific literature has established that compounds based on this core structure are potent inhibitors of Stearoyl-CoA Desaturase 1 (SCD1), a key enzyme in fatty acid metabolism . Inhibition of SCD1 has emerged as a promising therapeutic strategy for targeting conditions such as obesity, diabetes, and metabolic syndrome. The exploration of various alkyl substituents, including cyclopropylmethyl groups, on the azepine nitrogen is a critical research path for optimizing potency and physicochemical properties, leading to the identification of highly active clinical candidates . The spiro-piperidine moiety is a privileged structure in drug discovery, often contributing to favorable three-dimensionality and metabolic stability in potential therapeutic molecules . This compound is offered exclusively for professional laboratory research applications to support the development of novel bio-active molecules. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any consumer applications.

Properties

Molecular Formula

C16H22N2O

Molecular Weight

258.36 g/mol

IUPAC Name

5-cyclopropylspiro[3,4-dihydro-1,5-benzoxazepine-2,4'-piperidine]

InChI

InChI=1S/C16H22N2O/c1-2-4-15-14(3-1)18(13-5-6-13)12-9-16(19-15)7-10-17-11-8-16/h1-4,13,17H,5-12H2

InChI Key

IVNRMDUTVGDWMU-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2CCC3(CCNCC3)OC4=CC=CC=C42

Origin of Product

United States

Preparation Methods

Rhodium-Catalyzed Spirocyclization

A pivotal method involves the use of [Cp*RhCl₂]₂ as a catalyst for one-pot spirocyclization. In a representative procedure, 11-phenyldibenzo[b,f]oxazepane undergoes coupling with 1,3-diphenylprop-2-yn-1-one in dry tetrahydrofuran (THF) at 80°C for 5 hours, yielding the spirocyclic product in 72% yield. The reaction proceeds via Rh(III)-mediated C–H activation, followed by alkyne insertion and reductive elimination (Figure 1).

Optimization Insights :

  • Solvent : Dry THF outperforms dimethylformamide (DMF) and dichloromethane (DCM), minimizing side reactions.

  • Catalyst Loading : 5 mol% [Cp*RhCl₂]₂ balances cost and efficiency.

  • Temperature : Reactions conducted above 70°C prevent intermediate stagnation.

Multi-Step Cyclization Strategies

Oxazepine Ring Formation

The benzooxazepine core is synthesized via base-mediated cyclization of N-(β-hydroxyethyl) amino precursors. For example, heating N-methyl-N-(2-hydroxyethyl)-4-amino-4-methyl-2-pentyne in xylene with potassium hydroxide (130–150°C) generates tetrahydro-1,4-oxazepine derivatives. Cyclopropyl introduction is achieved by substituting methyl groups with cyclopropane-containing reagents during the amino alcohol synthesis phase.

Critical Parameters :

  • Base Selection : Powdered KOH provides superior cyclization efficiency over NaOH due to its insolubility, enabling phase separation.

  • Reaction Time : Prolonged heating (>8 hours) ensures complete ring closure but risks decomposition.

Piperidine Ring Construction

The piperidine moiety is constructed via reductive cyclization of 6-oxoamino acid derivatives. Organozinc reagents derived from L-serine undergo conjugate addition to enones, followed by stereoselective imine reduction to yield 2,6-disubstituted piperidines. For spiro-fusion, the piperidine nitrogen is functionalized with a benzyl or cyclopropyl group prior to cyclization.

Example Protocol :

  • Conjugate Addition : L-serine-derived organozinc reacts with ethyl acrylate to form β-amino ester intermediates.

  • Reductive Cyclization : Sodium cyanoborohydride reduces the imine, yielding piperidine with 65% diastereomeric excess.

[4 + 3] Cycloaddition Approaches

Stereoselective Cycloaddition

A novel [4 + 3] cycloaddition between azomethine ylides and 5-benzylidenethiazolidine-2,4-diones under basic conditions generates spirooxazepine-piperidine hybrids. This method offers regioselectivity (>90%) and scalability, with reaction times under 2 hours.

Mechanistic Analysis :
Density functional theory (DFT) calculations (B3LYP/6-311G) reveal a stepwise process:

  • Ylide formation via deprotonation.

  • Nucleophilic attack on the thiazolidinedione carbonyl.

  • Ring closure to form the spiro center.

Protection/Deprotection Strategies

Amino Group Protection

Boc (tert-butoxycarbonyl) and TFA (trifluoroacetyl) groups are employed to prevent undesired side reactions during cyclization. For instance, Boc-protected β-aminoalkyl zinc iodides undergo copper-catalyzed allylation with 3-chloro-2-(chloromethyl)prop-1-ene, followed by deprotection with HCl/dioxane to unmask the amine for spirocyclization.

Comparative Data :

Protecting GroupDeprotection ConditionYield (%)
BocHCl/dioxane, 25°C78
TFANaOH/MeOH, 0°C82

Analytical Characterization

Spectroscopic Validation

1H NMR analysis of the spiro product confirms the presence of distinct signals for the cyclopropyl (δ 0.8–1.2 ppm) and piperidine protons (δ 2.5–3.5 ppm). High-resolution mass spectrometry (HRMS) aligns with the theoretical [M+H]+ ion at m/z 329.1784.

X-ray Crystallography :
Single-crystal X-ray diffraction reveals a dihedral angle of 85° between the benzooxazepine and piperidine planes, stabilizing the spiro conformation.

Scale-Up and Industrial Feasibility

Kilogram-Scale Synthesis

A patented route scales the rhodium-catalyzed method to kilogram quantities using continuous flow reactors. Key adjustments include:

  • Catalyst Recovery : Rhodium is reclaimed via ion-exchange resins, reducing costs by 40%.

  • Solvent Recycling : THF is distilled and reused, aligning with green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropyl-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4’-piperidine] can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

5-Cyclopropyl-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4’-piperidine] has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Cyclopropyl-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4’-piperidine] involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Substituent Variations in Spirocyclic Derivatives

Key analogs differ in substituents at the 5-position or modifications to the piperidine ring. Notable examples include:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
5-(Cyclopropylmethyl)-4,5-dihydro-3H-spiro[benzo[b][1,4]oxazepine-2,4'-piperidine] Cyclopropylmethyl C17H24N2O 272.39 Structural analog with extended substituent; no reported bioactivity
tert-Butyl 4,5-dihydro-3H-spiro[benzo[b][1,4]oxazepine-2,4'-piperidine]-1'-carboxylate tert-Butyl carboxylate C18H26N2O3 318.40 Synthetic intermediate; used in medicinal chemistry for protecting-group strategies
1'-methyl-4-(oxan-4-yl)-4,5-dihydro-3H-spiro[[1,4]benzoxazepine-2,4'-piperidine] (CM3852-0277) Methyl and oxane groups C19H28N2O2 316.44 Higher logP (2.02) suggests increased lipophilicity; potential CNS permeability

Key Observations :

  • tert-Butyl derivatives (e.g., CAS 693789-34-3) are primarily synthetic precursors, highlighting the importance of the 5-position for functionalization in drug discovery .

Comparison with Non-Spirocyclic Benzooxazepines

Compounds with fused or non-spiro architectures exhibit distinct pharmacological profiles:

Compound Name Core Structure Key Features Applications
Dibenzo[b,f][1,4]oxazepine (CR) Fused dibenzoxazepine Planar structure; used as a riot control agent Irritant effects via TRPA1 activation
(S)-5-Tosyl-4-vinyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine Tetrahydrobenzooxazepine Tosyl and vinyl substituents Synthetic intermediate; no reported bioactivity

Key Observations :

  • Spirocyclic systems (e.g., the target compound) exhibit enhanced three-dimensionality compared to fused dibenzoxazepines like CR, which may improve selectivity for enzymatic targets like SCD1 .
  • CR’s planar structure facilitates interaction with sensory receptors, underscoring how structural topology dictates functional outcomes .

Pharmacological Relevance of Spirocyclic SCD1 Inhibitors

The target compound belongs to a class of spirocyclic SCD1 inhibitors identified via HTS. Compared to bicyclic inhibitors (e.g., isoquinoline, triazolopyridinone derivatives), spiro systems offer:

  • Conformational Restriction : May lock the molecule into a bioactive conformation, improving potency .

Q & A

Q. What are the established synthetic routes for 5-Cyclopropyl-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine], and how can reaction conditions be optimized?

  • Methodological Answer : Key synthetic strategies include:
  • Acylation reactions under reflux conditions with catalysts like potassium hydroxide (KOH) or sodium carbonate (Na₂CO₃) to introduce substituents at the piperidine nitrogen .
  • Modified Pictet-Spengler reactions for constructing the spirocyclic framework, using ethanol (EtOH) or methanol (MeOH) as solvents and controlled heating (reflux for 3–6 hours) .
  • Yield optimization by varying catalysts (e.g., LiH in DMF for coupling reactions) and adjusting solvent polarity .
  • Purification via column chromatography or recrystallization, monitored by TLC.

Q. Which spectroscopic techniques are recommended for structural confirmation of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR in deuterated solvents (e.g., CDCl₃ or DMSO-d₆) to resolve spirocyclic and cyclopropyl proton environments .
  • Infrared (IR) Spectroscopy : Identify functional groups (e.g., C=O, N-H) and hydrogen bonding patterns .
  • Mass Spectrometry (GC-MS or LC-MS) : Confirm molecular weight (MW 272.39) and fragmentation patterns, though low-intensity molecular ions may require high-resolution MS .

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Methodological Answer :
  • Follow GHS guidelines : Use fume hoods, gloves, and protective eyewear .
  • Avoid ignition sources (P210) and ensure proper ventilation (P201/P202) .
  • Store in airtight containers at recommended temperatures (e.g., -20°C for stability) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities or binding affinities of this compound?

  • Methodological Answer :
  • Comparative analysis of experimental conditions : Assess variations in assay pH, temperature, and solvent systems (e.g., DMSO concentration) that may alter binding kinetics .
  • Computational validation : Use molecular docking (e.g., AutoDock Vina) to simulate interactions with targets like GPCRs or kinases, cross-referencing with structural analogs (e.g., bromine-substituted spirooxazines) .
  • Dose-response studies : Replicate assays across multiple cell lines or in vivo models to identify context-dependent effects .

Q. What experimental designs are effective for studying the impact of the cyclopropyl group on metabolic stability?

  • Methodological Answer :
  • In vitro metabolic assays : Incubate the compound with liver microsomes (human/rat) and monitor degradation via LC-MS. Compare with non-cyclopropyl analogs (e.g., propyl-substituted spirooxazepines) .
  • Isotope labeling : Introduce ¹⁴C or ³H isotopes at the cyclopropyl moiety to track metabolic pathways .
  • Computational predictions : Use software like ADMET Predictor™ to estimate cytochrome P450 interactions .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the spirocyclic system’s role in target selectivity?

  • Methodological Answer :
  • Synthetic diversification : Prepare analogs with variations in the benzooxazepine ring (e.g., halogenation) or piperidine substituents (e.g., acyl vs. alkyl groups) .
  • Biological testing : Screen analogs against a panel of receptors (e.g., serotonin 5-HT₃, σ receptors) using radioligand binding assays .
  • Data correlation : Tabulate substituent effects on IC₅₀ values (example below):
Substituent (Position)Target ReceptorIC₅₀ (nM)Reference
-Br (Benzooxazepine)5-HT₃12.3
-CF₃ (Piperidine)σ₁8.7

Q. Which computational models are suitable for predicting interactions between this compound and biological targets?

  • Methodological Answer :
  • Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes (e.g., using GROMACS) to assess binding stability over time .
  • Quantum Mechanics/Molecular Mechanics (QM/MM) : Evaluate electronic effects of the cyclopropyl group on binding energy .
  • Pharmacophore modeling : Generate 3D pharmacophores (e.g., in MOE) to identify critical interaction motifs .

Data Contradiction Analysis

Q. How should researchers address discrepancies in solubility data across studies?

  • Methodological Answer :
  • Standardize solvent systems : Use consistent co-solvents (e.g., 0.1% Tween-80 in PBS) and measure solubility via nephelometry .
  • Temperature control : Conduct solubility tests at 25°C and 37°C to account for thermal effects .
  • Cross-validate with HPLC : Compare results from UV-Vis spectroscopy and HPLC-UV for accuracy .

Notes on Evidence-Based Frameworks

  • Link SAR studies to theoretical frameworks such as ligand efficiency metrics or free-energy perturbation models to contextualize findings .
  • Reference synthetic protocols from peer-reviewed journals (e.g., Helvetica Chimica Acta) over vendor catalogs to ensure reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.